3-[4-(Benzyloxy)phenyl]thiophene
Description
3-[4-(Benzyloxy)phenyl]thiophene is a heterocyclic organic compound featuring a thiophene ring substituted at the 3-position with a para-benzyloxy phenyl group. This structural motif combines the electron-rich thiophene system with the sterically bulky benzyloxy substituent, making it a versatile intermediate in medicinal chemistry and materials science. Its reactivity and applications are influenced by the electronic effects of the benzyloxy group and the aromatic thiophene core .
Properties
Molecular Formula |
C17H14OS |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-4-14(5-3-1)12-18-17-8-6-15(7-9-17)16-10-11-19-13-16/h1-11,13H,12H2 |
InChI Key |
ITPCUOFRWOIJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-[4-(Benzyloxy)phenyl]thiophene.
Industrial Production Methods
While specific industrial production methods for 3-[4-(Benzyloxy)phenyl]thiophene are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyloxy group or to modify the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]thiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiophene ring can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their distinguishing features are summarized below:
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group in 3-[4-(Benzyloxy)phenyl]thiophene acts as an electron-donating substituent, stabilizing the thiophene ring’s aromaticity. In contrast, analogs like 5-Methoxy-3-(4-chlorophenyl)benzoic acid () feature electron-withdrawing groups (e.g., Cl), which polarize the aromatic system and enhance electrophilic substitution reactivity .
- Aldehyde Functionalization : The aldehyde in 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde () enables nucleophilic additions, a reactivity absent in the parent compound. This modification broadens its utility in cross-coupling reactions .
Research Findings and Mechanistic Insights
- Electronic Effects : Density functional theory (DFT) studies on similar compounds (e.g., ) reveal that the benzyloxy group’s para position optimizes conjugation with the thiophene ring, enhancing charge transfer properties in materials science applications .
- Structure-Activity Relationships (SAR) : Modifications to the thiophene ring, such as introducing chloro or methoxy groups (), significantly alter bioactivity. For instance, the methylthio group in 5-Methoxy-3-(4-methylthiophenyl)benzoic acid () enhances lipophilicity, improving membrane permeability .
- Synthetic Versatility: The benzyloxy group’s ease of deprotection (e.g., via hydrogenolysis) in Ethyl 3-[4-(benzyloxy)phenyl]propanoate () underscores its utility as a synthetic intermediate, a feature shared with the target compound .
Biological Activity
3-[4-(Benzyloxy)phenyl]thiophene is an organic compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, focusing on its anticancer potential, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a benzyloxyphenyl group, characterized by the molecular formula CHOS and a molecular weight of approximately 294.4 g/mol. The structure allows for various chemical modifications, enhancing its versatility in organic synthesis.
Anticancer Properties
Research indicates that 3-[4-(Benzyloxy)phenyl]thiophene exhibits anticancer properties , particularly against breast cancer cells. It has been shown to selectively target the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival. This selectivity leads to lower cytotoxicity towards normal cells compared to cancerous ones, making it a promising candidate for cancer therapeutics .
The interaction with the EGFR signaling pathway is pivotal for understanding the compound's efficacy. By inhibiting EGFR, 3-[4-(Benzyloxy)phenyl]thiophene disrupts downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly relevant in the context of breast cancer, where EGFR is often overexpressed .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3-[4-(Benzyloxy)phenyl]thiophene, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 4-[3-(Benzyloxy)phenyl]-2-thiophenemethanol | Structure | Contains an alcohol group instead of an aldehyde | Different reactivity, potential anti-inflammatory effects |
| 4-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid | Structure | Contains a carboxylic acid group | Different biological profile due to carboxylic acid functionality |
| 3-[4-(Benzyloxy)phenyl]aniline | Structure | An amine derivative | May exhibit different reactivity patterns due to amino group |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that 3-[4-(Benzyloxy)phenyl]thiophene inhibited the proliferation of breast cancer cell lines with an IC value significantly lower than that observed in normal cells . This selectivity underscores its potential as a targeted therapy.
- Molecular Docking Studies : Molecular docking analyses revealed that 3-[4-(Benzyloxy)phenyl]thiophene binds effectively to the active site of EGFR, stabilizing the receptor in an inactive conformation. This binding affinity was quantified using binding energy calculations .
- Safety and Toxicity Assessments : Cytotoxicity tests against various normal human cell lines indicated that while the compound effectively targets cancer cells, it exhibits minimal toxicity towards non-cancerous cells, suggesting a favorable safety profile for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
